Vanadium hydroxide

Description

Significance of Vanadium Speciation in Chemical Systems

The speciation of vanadium—that is, its specific chemical form, including its oxidation state and the structure of its complexes—is of paramount importance in chemical and environmental systems. mdpi.com The reactivity, mobility, catalytic activity, and bioavailability of vanadium are not determined by its total concentration but are highly dependent on its specific species. mdpi.comekb.eg Vanadium can exist in several oxidation states, most commonly +2, +3, +4, and +5. wikipedia.org In aqueous solutions, these oxidation states form distinct cationic and anionic species depending on the pH and redox conditions. wikipedia.orgnih.gov For instance, under acidic conditions, cationic forms such as the vanadyl ion ([VO]²⁺) from vanadium(IV) are prevalent, while neutral and basic conditions favor the formation of anionic vanadates from vanadium(V). ekb.egnih.gov

This pH-dependent behavior is critical in both industrial and natural processes. udel.edu In catalysis, the specific oxidation state of vanadium on a catalyst's surface can dictate the reaction pathway and selectivity, as seen in oxidation reactions where the V⁵⁺/V⁴⁺ redox couple is often essential. wikipedia.orgresearchgate.net The ability to control vanadium speciation is therefore a key goal in designing effective catalysts and other functional materials. science.gov Understanding the transformations between these species is fundamental to predicting their behavior and harnessing their properties for advanced applications. nih.gov

Overview of Vanadium Hydroxide (B78521) Forms in Contemporary Research

Vanadium forms hydroxides in several of its common oxidation states, with each form exhibiting unique chemical and physical properties. The primary forms investigated in modern research are those of vanadium(III), vanadium(IV), and vanadium(V), although vanadium(II) hydroxide is also known. ontosight.ai These compounds are often not simple, stoichiometric hydroxides but can exist as hydrated oxides or oxyhydroxides.

Vanadium(III) Hydroxide (V(OH)₃): Often described as a pale green or blue solid, vanadium(III) hydroxide is typically prepared through the precipitation of a vanadium(III) salt solution with a base. ontosight.aisemanticscholar.org It is a basic hydroxide and can be used as a precursor for synthesizing other vanadium compounds, such as vanadium oxides. semanticscholar.org Research has explored its synthesis via methods like the hydrolysis of vanadium isopropoxide to form a V(OH)₃ gel. semanticscholar.org

Vanadium(IV) Hydroxide (V(OH)₄ or VO(OH)₂): This compound, also known as vanadyl hydroxide, is of significant interest. ontosight.ai It is commonly prepared as a precursor for vanadium oxides like vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅). mdpi.comresearchgate.net Thermodynamic analysis shows that vanadium(IV) hydroxide, often represented as VO(OH)₂, can be precipitated from vanadium(IV) solutions by adjusting the pH. mdpi.comresearchgate.net For example, studies have demonstrated that adjusting the pH of a vanadium(IV) strip liquor to approximately 5.6 can precipitate 98.6% of the vanadium as VO(OH)₂. mdpi.comresearchgate.net This precursor is then calcined to produce specific vanadium oxides. mdpi.com

Vanadium(V) Hydroxide (V(OH)₅): The existence of a simple pentahydroxide is complex; vanadium in the +5 oxidation state typically forms vanadic acid or polyoxovanadates in aqueous solution. wikipedia.orgwikipedia.org Freshly precipitated vanadium(V) oxide from an aqueous solution is often described as a hydrated oxide, V₂O₅·nH₂O, which can be considered a form of vanadium(V) hydroxide. wikipedia.org The chemistry is dominated by the formation of various oxo- and hydroxo-anionic species, the structures of which are highly dependent on pH. wikipedia.orgudel.edu

Below is an interactive data table summarizing the key properties of different vanadium hydroxide forms.

Evolution of Research Trends in this compound Chemistry

Research into vanadium hydroxides and their derivatives has evolved significantly over the decades. Early studies focused on the fundamental synthesis and characterization of bulk materials. More recently, the focus has shifted dramatically towards the rational design and synthesis of nanostructured vanadium materials, where vanadium hydroxides play a critical role as precursors. rsc.orgnih.gov

A major trend is the development of advanced synthesis methodologies to control the morphology and properties of the final product. Techniques such as sol-gel processes, hydrothermal methods, and controlled precipitation are now commonly used to produce this compound intermediates that can be transformed into nanostructures like nanotubes, nanorods, and nanosheets. rsc.orgsemanticscholar.orgresearchgate.net For instance, vapor deposition of metal-alkoxide precursors first yields metal hydroxide complexes, which are then annealed to produce specific vanadium oxides like VO₂. aip.org

Another significant research trend is the application of these materials in energy storage and conversion. Vanadium hydroxides are investigated as precursors for electrode materials in lithium-ion batteries and as key components in vanadium redox flow batteries (VRFBs). rsc.orgontosight.aicore.ac.uk The development of layered double hydroxides (LDHs) containing vanadium has also emerged as a promising area. mdpi.comcardiff.ac.uk These materials, such as nickel-vanadium LDHs, are being explored as highly efficient electrocatalysts for reactions like the oxygen evolution reaction (OER), which is crucial for water splitting technologies. mdpi.comcardiff.ac.uk The ability to tune the electronic structure by incorporating vanadium into hydroxide layers has opened new avenues for designing state-of-the-art catalysts. cardiff.ac.uk

The following interactive table highlights key research findings related to the synthesis and application of vanadium hydroxides.

Structure

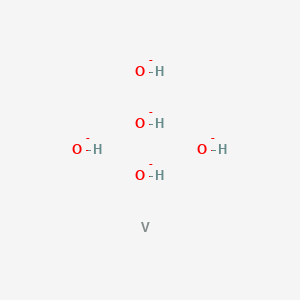

2D Structure

Properties

CAS No. |

102857-58-9 |

|---|---|

Molecular Formula |

H5O5V-5 |

Molecular Weight |

135.98 g/mol |

IUPAC Name |

vanadium;pentahydroxide |

InChI |

InChI=1S/5H2O.V/h5*1H2;/p-5 |

InChI Key |

JLQPSXFDVXNJAE-UHFFFAOYSA-I |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[V] |

Origin of Product |

United States |

Fundamental Theoretical and Computational Aspects of Vanadium Hydroxide Species

Quantum Mechanical and Density Functional Theory (DFT) Studies of Vanadium Hydroxide (B78521) Isomers (e.g., VOH, HVO)

The theoretical examination of vanadium hydroxide has focused on understanding the electronic and geometric structures of its isomers, primarily this compound (VOH) and hydroxyvanadium (HVO). nih.gov High-level ab initio computational methods, including multireference configuration interaction (MRCI) and single-reference coupled-cluster (CC) methodologies, alongside Density Functional Theory (DFT), have been employed to investigate these species. nih.govaip.org These studies utilize correlation-consistent basis sets of quadruple-zeta quality to ensure a high degree of accuracy in the calculations. nih.gov

The electronic structure of these isomers can be conceptualized from different interaction perspectives. The HVO species is often analyzed by considering a hydrogen atom approaching a vanadium monoxide (VO) molecule, whereas the VOH isomer is viewed in terms of the interaction between a vanadium cation (V⁺ or V²⁺) and a hydroxide anion (OH⁻). nih.govaip.org

Computational studies have identified and characterized the ground and several low-lying excited electronic states for both neutral and cationic VOH and HVO. nih.gov The global minimum on the potential energy surface for the neutral [V,O,H] system is the bent X³A" state of HVO. nih.gov Close in energy, less than 5 kcal/mol higher, is the bent X⁵A" state of VOH. nih.gov For the cation, the global minimum is the linear X⁴Σ⁻ state of VOH⁺. nih.govaip.org

The multiplicity of these states, which describes the net spin of the electrons, is a key finding. For instance, the ground state of bent HVO is a triplet (multiplicity of 3), while the nearby VOH isomer has a quintet ground state (multiplicity of 5). nih.gov The cationic ground state, linear VOH⁺, is a quartet (multiplicity of 4). nih.govaip.org Other states, such as a ⁴Δ state for linear VOH⁺, have also been identified, though they may not represent true minima on the potential energy surface. aip.org

| Species | Geometry | Electronic State | Relative Energy (kcal/mol) |

|---|---|---|---|

| HVO | Bent | X³A" | 0.0 (Global Minimum) |

| VOH | Bent | X⁵A" | < 5.0 |

| VOH⁺ | Linear | X⁴Σ⁻ | 0.0 (Cationic Global Minimum) |

| VOH⁺ | Bent | - | > 10.0 |

| HVO⁺ | Bent | - | > 10.0 |

The geometries of this compound isomers have been optimized using various computational methods, revealing both linear and bent structures. For the neutral species, bent geometries are energetically favored over linear ones. nih.govaip.org The most stable structure for HVO is a bent X³A" state, and similarly, the most stable VOH isomer is also bent. nih.govaip.org In contrast, for the cation, the linear VOH⁺ structure is lower in energy than its bent counterpart. nih.govaip.org

Detailed structural parameters, including bond lengths and angles, have been calculated for these stable geometries. For example, at the MP2/6-311+G** level of theory, the V-OH bond length in VOH was calculated to be 1.848 Å. aip.org More advanced calculations have refined these parameters for various electronic states.

| Species | State | Parameter | Value | Method |

|---|---|---|---|---|

| VOH | - | r(V-O) | 1.848 Å | MP2/6-311+G |

| VOH⁺ | - | r(V-O) | 1.756 Å | MP2/6-311+G |

| HVO | Transition State | r(H-V) | 1.720 Å | - |

| HVO | Transition State | r(V-O) | 1.657 Å | - |

| HVO | Transition State | ∠(H-V-O) | 45° | - |

Bonding Interactions and Dissociation Energies in this compound

The nature of the chemical bonds within this compound isomers is fundamental to their stability and reactivity. The interaction between the vanadium atom and the hydroxyl group (in VOH) or the hydrogen and vanadium monoxide moiety (in HVO) has been extensively studied. nih.gov

The V-OH bond is a primary feature of the VOH isomer. Theoretical studies have quantified the strength of this bond in both neutral and cationic species. For the VOH⁺ cation, early theoretical work using MP2/6-311+G** calculations determined a V⁺(s¹d³)OH⁻ binding energy of 855.6 kJ/mol (approximately 204.5 kcal/mol) relative to V⁺ and OH⁻. aip.org Experimental studies using techniques like guided ion-beam tandem mass spectrometry have reported dissociation energies, D₀(V⁺–OD), in the range of 101.7 ± 4.4 to 103.8 ± 3.5 kcal/mol. aip.org More recent coupled-cluster calculations suggest a D₀(V⁺–OH) value of 98.6 ± 3 kcal/mol. aip.org The differences highlight the challenge in accurately predicting bond dissociation energies for transition metal species. nsf.gov The V-OH bond strength is a critical parameter for understanding the molecule's thermochemical properties.

Thermochemical analysis involves the study of energy changes during chemical reactions, such as the formation and cleavage of bonds. For this compound, this is often explored by constructing potential energy curves for the dissociation processes VOH → V + OH and HVO → H + VO. nih.gov These curves map the energy of the system as a function of the separating fragments' distance, providing the dissociation energy (De), which is the energy difference between the equilibrium geometry and the dissociated fragments. nih.gov For the linear VOH⁺ cation in its X̃ ⁴Σ⁻ ground state, the V⁺–OH binding energy (De) has been calculated to be in the range of 80 to 112 kcal/mol, depending on the computational level. aip.org

| Species | Bond | Dissociation Energy (D₀) | Method |

|---|---|---|---|

| VOH⁺ | V⁺-OH | 98.6 ± 3 kcal/mol | CCSD(T) |

| VOD⁺ | V⁺-OD | 101.7 ± 4.4 kcal/mol | Guided Ion-Beam Tandem MS (Experiment) |

| VOD⁺ | V⁺-OD | 103.8 ± 3.5 kcal/mol | Guided Ion-Beam Tandem MS (Experiment) |

| VOH⁺ | V⁺-OH | 107 ± 3 kcal/mol | Collision-Induced Dissociation (Experiment) |

Potential Energy Surfaces and Reaction Pathways for this compound Interconversions

A potential energy surface (PES) is a multidimensional representation of a molecule's potential energy as a function of its geometric coordinates. fiveable.melibretexts.org It provides a theoretical landscape for understanding molecular structures, reaction pathways, and transition states. wayne.edu Minima on the PES correspond to stable reactants, products, or intermediates, while saddle points represent transition states connecting these minima. fiveable.melibretexts.org

For the [V,O,H] system, computational studies have explored the PES to map the relationships between the VOH and HVO isomers. nih.gov Potential energy curves have been constructed as a function of both the bond distances (e.g., V-OH and H-VO) and the H-V-O bond angle. nih.govaip.org These explorations have located a number of local minima corresponding to the various stable isomers identified. aip.org

The interconversion between isomers, such as the rearrangement from VOH to HVO, represents a reaction pathway on the PES. fiveable.me Characterizing the transition state for the VOH to HVO conversion has proven to be computationally challenging due to the energetic proximity of several highly multireference electronic states. aip.org One identified transition state for the HVO isomer has a calculated geometry with r(H-V) = 1.720 Å, r(V-O) = 1.657 Å, and an H-V-O angle of 45°, lying approximately 35-39 kcal/mol above the bent HVO ground state. aip.org In some cases, interconversion mechanisms may involve proton transfers between ligands, potentially assisted by solvent molecules in a condensed phase. nih.gov The study of these surfaces is crucial for understanding the dynamics and potential reactivity of this compound species.

Computational Modeling of this compound Cluster Ions and Anions

Computational modeling has become an indispensable tool for elucidating the intricate structures, reactivity, and dynamics of this compound cluster ions and anions in the gas phase. hu-berlin.ded-nb.info Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and potential energy surfaces that govern the behavior of these complex species. researchgate.netmdpi.com This modeling complements experimental techniques like mass spectrometry by offering molecular-level interpretations of observed phenomena. mdpi.comnih.gov

Doubly-Charged this compound Anions and Their Reactivity

Experimental and computational studies have revealed the unique reactivity of doubly-charged this compound anions in the gas phase. researchgate.netnih.gov Unlike many other doubly-charged anions, which typically undergo proton transfer or substitution reactions, these vanadium-containing species can engage in fast and efficient bond-forming reactions, particularly with molecules like sulfur dioxide (SO₂). researchgate.netmdpi.comresearchgate.net These reactions are significant because they lead to charge separation, producing two singly-charged products. researchgate.net

The interaction with SO₂ promotes the breaking of strong V-O bonds within the cluster's framework and the formation of new V-O and S-O bonds. researchgate.net This process is not driven by exothermic electron transfer but by a chemical transformation facilitated by the SO₂ molecule. researchgate.net

Detailed studies on specific polyoxovanadate dianions, such as NaV₃O₉²⁻ and its hydrated form H₂NaV₃O₁₀²⁻, have provided concrete examples of this reactivity. mdpi.comresearchgate.net The reaction of the hydroxide species H₂NaV₃O₁₀²⁻ with SO₂ is particularly noteworthy for its regioselectivity, proceeding through two distinct pathways: one involving the breakage of a terminal V-OH bond and another leading to the fragmentation of the V₃O₁₀ core. mdpi.com In contrast, the sequential addition of two SO₂ molecules to the NaV₃O₉²⁻ dianion results in the cleavage of the stable V₃O₉ backbone. mdpi.com

These reactions are characterized by high efficiency, with kinetic analyses showing rate constants on the order of 10⁻⁹ cm³ s⁻¹ molecule⁻¹. mdpi.comuniroma1.it

| Reactant Anion | Reactant Neutral | Key Products | Reaction Type |

|---|---|---|---|

| H₂V₂O₇²⁻ | SO₂ | H₂VO₄⁻, VO₃SO₂⁻ | Bond-forming, Charge separation |

| HNaV₄O₁₂²⁻ | SO₂ | NaV₄O₁₁⁻, HOSO₂⁻ | Hydrolysis, Charge separation |

| NaV₃O₉²⁻ | 2 SO₂ | Not specified | Backbone breakage, Charge separation |

| H₂NaV₃O₁₀²⁻ | SO₂ | Not specified | Regioselective hydrolysis and bond-forming |

Table 1: Summary of selected gas-phase reactions of doubly-charged this compound and oxide anions with sulfur dioxide. Data sourced from experimental and theoretical studies. mdpi.com

Theoretical Descriptions of Gas-Phase this compound Cluster Dynamics

The theoretical description of the dynamics of gas-phase this compound clusters primarily relies on the computational exploration of potential energy surfaces (PES). researchgate.net These studies, often employing DFT, map out the energetic pathways of ion-molecule reactions, identifying transition states and reaction intermediates. researchgate.netmdpi.com This approach provides a static picture of the reaction coordinates and helps rationalize the observed product distributions in experimental studies, such as those using ion-molecule reaction (IMR) mass spectrometry. mdpi.comresearchgate.net

While comprehensive molecular dynamics simulations specifically detailing the real-time dynamic behavior of gas-phase this compound clusters are not extensively documented in the reviewed literature, the existing computational work on their reactivity offers significant insights. The calculations performed on the reactions of doubly-charged anions with SO₂, for instance, elucidate the mechanistic steps of bond cleavage and formation, which are fundamental aspects of the cluster's dynamic behavior upon collision with a reactant molecule. researchgate.netmdpi.com

The theoretical models focus on:

Structural Optimization: Determining the stable geometries of reactant and product clusters. hu-berlin.ded-nb.info

Reaction Mechanisms: Identifying the sequence of elementary steps, including bond breaking and formation, that constitute a chemical transformation. mdpi.com

These computational approaches have been successfully used to interpret the fragmentation patterns and reactivity of various vanadium oxide and hydroxide cluster ions, providing a molecular-level understanding that complements experimental observations. hu-berlin.deresearchgate.netmdpi.com

Relativistic Effects in this compound Electronic Structure Calculations

While relativistic effects are most pronounced for heavy elements, their influence on the electronic structure of lighter elements, including first-row transition metals like vanadium, can be non-negligible for high-accuracy calculations. wikipedia.orgacademie-sciences.fraps.org For vanadium compounds, the primary relativistic effect to consider is spin-orbit (SO) coupling, which arises from the interaction between the spin and orbital angular momentum of an electron. academie-sciences.fraps.org

Direct computational studies focusing exclusively on relativistic effects in this compound are not abundant in the surveyed literature. However, research on other vanadium-containing systems provides strong evidence that these effects can be significant:

Vanadium Oxides: Fully relativistic, first-principles calculations on vanadium oxides (V₂O₃, VO₂, and V₂O₅) have been performed to interpret L-edge X-ray absorption near edge structure (XANES) spectra. These methods, based on the Dirac equation, inherently include relativistic effects to accurately model the electronic transitions.

Vanadium Spinels: In vanadium spinel systems like MgV₂O₄, SO coupling is a key factor in understanding the magnetic and orbital ordering in the low-temperature phase. DFT calculations that include SO interaction (LSDA+U+SO) yield a lower energy state compared to those that neglect it, indicating the importance of this relativistic contribution.

Other Vanadium Complexes: Studies on Janus vanadium-dichalcogenide monolayers and zero-valent vanadium isocyanide complexes also highlight the role of SO coupling in determining their spintronic and magnetic properties. mdpi.comnih.govCurrent time information in Dallas, TX, US. The magnitude of SO coupling is shown to influence spin-splitting of electronic states and magnetic relaxation times. mdpi.comCurrent time information in Dallas, TX, US.

These findings collectively suggest that for a precise theoretical description of the electronic properties of this compound clusters, particularly those involving open-shell species or properties sensitive to electronic state splitting, the inclusion of relativistic effects, at least at the level of spin-orbit coupling, is likely necessary for achieving quantitative accuracy.

Electrochemical Behavior and Mechanistic Insights of Vanadium Hydroxide Redox Processes

Redox Mechanisms of Vanadate (B1173111) Ions in Alkaline Solutions Leading to Vanadium Hydroxide (B78521) Formation

The formation of vanadium hydroxide from vanadate ions in alkaline solutions is governed by specific redox mechanisms. In highly alkaline solutions (pH 13-14), the predominant active vanadium species for electrochemical reduction is the vanadate ion (VO₄³⁻). cas.cn The study of these mechanisms has been somewhat limited due to the highly negative potentials required for the electro-reduction of vanadium compounds. cas.cnpsu.edu

In aqueous solutions, vanadium can exist in several oxidation states, each associated with different ionic or hydroxide species depending on the pH. homescience.net In alkaline solutions, vanadium(V) is typically present as oxo-anions. homescience.net The electrochemical reduction of these vanadate ions leads to the formation of vanadium hydroxides in lower oxidation states.

The key vanadium species involved in the redox processes in alkaline media are:

Vanadium(V): Exists as the vanadate ion (VO₄³⁻) in solutions with high hydroxide concentrations (e.g., 0.1–1 M NaOH or KOH). cas.cnresearchgate.net

Vanadium(III): Identified as Vanadium(III) hydroxide (V(OH)₃), which acts as an intermediate in the oxidation process. cas.cnresearchgate.net

Vanadium(II): The final product of the cathodic reduction of vanadate is Vanadium(II) hydroxide (V(OH)₂). cas.cnpsu.eduresearchgate.net

Due to the instability of the direct reduction product, V(OH)₂, the deposits obtained after electrolysis are often mixed-valence (+3/+4) amorphous hydrated vanadium compounds. cas.cnresearchgate.net

| Oxidation State | Species in Alkaline Solution | Role in Redox Process |

| V(V) | Vanadate (VO₄³⁻) | Initial reactant for reduction cas.cn |

| V(IV) | VO(OH)₂ / VO₂·nH₂O | Stable oxidation state, can be formed from V(II) homescience.netcas.cn |

| V(III) | Vanadium(III) hydroxide (V(OH)₃) | Intermediate in the oxidation of V(OH)₂ cas.cnresearchgate.net |

| V(II) | Vanadium(II) hydroxide (V(OH)₂) | Final reduction product of vanadate cas.cnpsu.eduresearchgate.net |

VO₄³⁻ + 4H₂O + 3e⁻ → V(OH)₂ + 6OH⁻

Kinetic investigations into H-atom transfer at the surface of polyoxovanadate clusters suggest that concerted proton-electron transfer (CPET) is a viable pathway, which bypasses high-energy intermediates. nih.govacs.org

Electrochemical Transformations and Intermediates Involving Vanadium Hydroxides (e.g., V(OH)₂, V(OH)₃)

The vanadium hydroxides formed during the electrochemical reduction of vanadate are not static and undergo further transformations. These processes involve distinct intermediates and are characterized by specific electrochemical signatures.

Cyclic voltammetry (CV) is a key technique for studying the redox behavior of vanadium in alkaline solutions. cas.cnscientific.net CV studies conducted in both NaOH and KOH solutions reveal a consistent pattern: a single cathodic reduction peak and two distinct anodic (oxidation) peaks within one cycle. psu.eduresearchgate.netresearchgate.netscientific.net

Cathodic Peak (Reduction): This single peak corresponds to the irreversible, three-electron reduction of the vanadate ion (VO₄³⁻) to V(OH)₂. cas.cnresearchgate.net

Anodic Peaks (Oxidation): The oxidation process occurs in two separate steps, giving rise to two distinct peaks. The first anodic peak is associated with the oxidation of V(OH)₂ to V(OH)₃. The second anodic peak corresponds to the subsequent oxidation of V(OH)₃ back to the vanadate ion. cas.cnresearchgate.netresearchgate.net

The characteristics of these peaks, such as potential and current, are influenced by factors like the concentration of vanadate ions and the alkalinity of the solution. researchgate.netscientific.net For instance, the reduction potential becomes more negative in KOH solutions compared to NaOH solutions, indicating that vanadate is more difficult to reduce in KOH. researchgate.netscientific.net

| Process | Reaction | Electrochemical Signature |

| Reduction | VO₄³⁻ → V(OH)₂ | Single cathodic peak researchgate.netresearchgate.net |

| Oxidation Step 1 | V(OH)₂ → V(OH)₃ | First anodic peak cas.cnresearchgate.net |

| Oxidation Step 2 | V(OH)₃ → VO₄³⁻ | Second anodic peak cas.cnresearchgate.net |

Analyzing the precise nature of the species present at the electrode surface during electrochemical reactions provides crucial insights. Chemical and X-ray Photoelectron Spectroscopy (XPS) analyses have been used to characterize the products formed during the reduction of vanadate. cas.cnresearchgate.net These studies reveal that the direct reduction product, V(OH)₂, is unstable. cas.cnresearchgate.net Consequently, the deposits collected after the electrolysis are not pure V(OH)₂ but rather amorphous, hydrated vanadium compounds with mixed valencies of +3 and +4. cas.cnresearchgate.net An empirical formula for these deposits has been suggested as VO₁.₈₇·1.38H₂O. cas.cnresearchgate.net

Further analysis using solid-state NMR and XPS on related vanadium oxide systems shows that redox reactions can occur between precursors and vanadium atoms on the surface, leading to changes in the vanadium oxidation state (e.g., V⁵⁺ to V⁴⁺). rsc.org This highlights the involvement of the substrate in the electrochemical transformations.

Kinetic Studies of Electron Transfer Reactions Involving this compound Species

The kinetics of the electron transfer reactions are fundamental to understanding the efficiency and mechanism of this compound formation and transformation. Studies have focused on the reduction kinetics of the vanadate ion and the influence of the supporting electrolyte. cas.cnpsu.edu

The reduction of vanadate is an irreversible reaction where the first electron transfer acts as the rate-determining step. cas.cnresearchgate.netresearchgate.net The kinetics of this process are influenced by the nature of the alkali cations in the electrolyte. psu.edu While similar redox reactions occur in both NaOH and KOH solutions, the reaction kinetics differ. psu.edu For example, the reduction potential is more negative in KOH solutions, and the reaction shows higher irreversibility compared to NaOH solutions. researchgate.netscientific.net This difference is potentially due to the higher activity of OH⁻ ions in KOH solutions. scientific.net

Kinetic parameters, such as the diffusion coefficient of the vanadate ion, have been calculated from electrochemical data. In one study, the diffusion coefficient for the vanadate ion in an alkaline solution was determined to be 1.40 × 10⁻⁹ m²/s. cas.cnresearchgate.netresearchgate.net

| Parameter | Finding | Source(s) |

| Rate-Determining Step | The first electron transfer in the reduction of vanadate to V(OH)₂. | cas.cnresearchgate.netresearchgate.net |

| Diffusion Coefficient (VO₄³⁻) | Calculated as 1.40 × 10⁻⁹ m²/s in alkaline solution. | cas.cnresearchgate.netresearchgate.net |

| Effect of Electrolyte | Reduction is more difficult and shows higher irreversibility in KOH compared to NaOH. | researchgate.netscientific.net |

| Reaction Pathway | Oxidation of V(OH)₂ occurs stepwise through a V(OH)₃ intermediate. | cas.cnresearchgate.net |

Influence of Solution Chemistry and Electrolyte Composition on this compound Electrochemical Stability

The electrochemical stability of this compound is intricately linked to the chemistry of the surrounding solution and the specific composition of the electrolyte. Factors such as pH, the nature and concentration of the supporting electrolyte, and the presence of various ionic species can significantly alter the redox processes, solubility, and structural integrity of this compound compounds.

The speciation of vanadium in aqueous solutions is highly dependent on both pH and concentration. unam.mxhomescience.net In highly alkaline environments (pH > 13), vanadium(V) primarily exists as the vanadate ion (VO₄³⁻). homescience.netcas.cn As the pH decreases, these single-vanadium-atom units undergo protonation and condensation to form a complex array of polyvanadate anions. homescience.net In acidic solutions (pH 0 to 5), the stable species are oxo-cations like the vanadyl ion (VO²⁺) for the +4 oxidation state and the pervanadyl ion (VO₂⁺) for the +5 oxidation state. unam.mxhomescience.net The formation of vanadium hydroxides, such as VO(OH)₂, is favored at specific pH ranges, and these precipitates can redissolve in more strongly acidic or alkaline media. unam.mx For instance, thermodynamic studies show that vanadium oxides and hydroxides tend to precipitate at higher pH values. unam.mx

The composition of the electrolyte is a critical determinant of electrochemical behavior. In systems like the vanadium redox flow battery (VRFB), sulfuric acid is a common supporting electrolyte. nih.gov The concentration of H₂SO₄ has a pronounced effect on the stability of different vanadium ions. Generally, V(IV) and V(III) ions are more stable at lower sulfuric acid concentrations and higher temperatures, whereas V(V) ions require higher acid concentrations for stability. sciengine.com This creates a trade-off, leading to typical operating concentrations of 1.6 to 2 M vanadium in 4–5 M total sulphate. sciengine.com Cyclic voltammetry studies have shown that the V(IV)/V(V) redox couple is electrochemically irreversible at H₂SO₄ concentrations below 3 M and becomes quasi-reversible at concentrations above 3 M. salve.edu Increasing the H₂SO₄ concentration can improve ion transmission but may also increase mass transfer resistance and lead to side reactions like hydrogen evolution. nih.gov

The type of cation in the electrolyte also plays a significant role. Studies comparing NaOH and KOH solutions for the reduction of vanadate have found that while the redox reactions are similar, the reduction potential is more negative in KOH solutions. psu.eduresearchgate.net The reversibility of the reduction reaction is highly dependent on alkalinity, with a more significant decrease in reduction potential observed in KOH as alkalinity increases, which is attributed to the higher activity of OH⁻ ions in KOH solutions. psu.eduresearchgate.net Similarly, the stability of vanadium oxide cathodes has been shown to differ in electrolytes containing Mg²⁺ versus Al³⁺, with better stability observed in the magnesium-containing electrolyte, partly due to weaker interactions of Mg²⁺ with the host structure and differences in electrolyte pH. mdpi.com

The presence of impurities and additives further modifies the electrochemical stability. Impurity ions such as Na⁺ and K⁺ have been identified as major factors that adversely affect the electrochemical activity, reversibility, and mass transfer of vanadium electrolytes. mdpi.comresearchgate.net Conversely, strategic additives can enhance stability. For example, mixing chloride ions with sulfate (B86663) ions in the electrolyte can increase the solubility of vanadium species to as high as 2.5 M and widen the stable operating temperature range from -5°C to 50°C. fbicrc.com.au

The water content within the electrolyte is another crucial factor, particularly in non-aqueous or "water-in-salt" systems. The presence of water can trigger the dissolution of vanadium-based electrode materials, leading to the formation of by-products like Zn₃(OH)₂V₂O₇·2H₂O in zinc-ion batteries. rsc.org However, a controlled amount of water can be beneficial. It can facilitate proton intercalation, which enhances capacity, and the formation of structural hydroxyl groups on the surface of vanadium oxides can reduce the tendency of vanadium ions to dissolve, thereby improving the material's stability. rsc.orgresearchgate.netfrontiersin.org

Data Tables

Table 1: Effect of Electrolyte Composition on Vanadium Redox Behavior

| Electrolyte System | Key Findings | Reference |

| V(IV)/V(V) in H₂SO₄ | Redox mechanism is affected by H₂SO₄ concentration. The couple becomes quasi-reversible above 3 M H₂SO₄. Electron transfer rate increases with higher H₂SO₄ concentration. | salve.edu |

| V(III) in H₂SO₄ | Higher V(III) concentration facilitates V(III)/V(II) redox reactions. Increased H₂SO₄ concentration improves ion transmission with little effect on the electron transfer process. | nih.gov |

| Vanadate in NaOH vs. KOH | Reduction potential is more negative in KOH. Reversibility is highly dependent on alkalinity, with a more pronounced effect in KOH solutions. | psu.eduresearchgate.net |

| V₂O₅ in Mg(NO₃)₂ vs. Al(NO₃)₃ | Better electrochemical activity and stability observed in the Mg²⁺ electrolyte compared to the Al³⁺ electrolyte. | mdpi.com |

| Mixed Acid (H₂SO₄/HCl) | Allows for higher vanadium concentration (up to 2.5 M) and a wider operating temperature range (-5°C to 50°C) compared to sulfuric acid alone. | fbicrc.com.au |

Table 2: Influence of Solution Parameters on Vanadium Electrolyte Properties

| Parameter | Effect | Detailed Findings | Reference |

| pH | Controls speciation | In acidic solutions (pH < 3.5), VO²⁺ predominates. At higher pH, various vanadium hydroxides and polyvanadates form. | unam.mxhomescience.net |

| Impurities (Na⁺, K⁺) | Decreased performance | Reduced electrochemical activity and reversibility. Decreased electrolyte conductivity and increased viscosity. | mdpi.comresearchgate.net |

| Water Content (in Acetonitrile) | Capacity & Stability Trade-off | In Zn-ion batteries with a (NH₄)₀.₅V₂O₅ cathode, capacity increased from 110 mAh g⁻¹ (0% water) to 475 mAh g⁻¹ (8% water) due to proton co-intercalation. Excess water leads to dissolution. | rsc.org |

| Additives (e.g., Amino Acids) | Improved stability | Can be added as stabilizing agents to prevent precipitation of vanadium ions at high or low temperatures, increasing the practical energy density. | fbicrc.com.au |

Catalytic Roles and Mechanisms of Vanadium Hydroxide in Chemical Transformations

Vanadium Hydroxide (B78521) as Active Sites in Heterogeneous Catalysis (e.g., V-OH, V(=O)(-OH))

In heterogeneous catalysis, the active sites are often surface-bound vanadium species that can be described as vanadium hydroxides or oxyhydroxides. These species, such as V-OH (hydroxyl) and V(=O)(-OH) (vanadyl-hydroxyl), are not typically isolated bulk compounds but are stabilized on the surface of a support material. These supported vanadium oxide catalysts are widely used in industrial processes. lehigh.edursc.org The catalytic activity is primarily attributed to these two-dimensional surface vanadia sites. rsc.org

The precise structure of surface vanadium hydroxide active sites has been extensively studied using a variety of in situ spectroscopic techniques, including Raman spectroscopy, infrared (IR) spectroscopy, X-ray absorption near-edge structure (XANES), extended X-ray absorption fine structure (EXAFS), and solid-state 51V NMR. rsc.orgnih.gov These studies have revealed that the structure of the supported vanadium oxide species is dependent on the vanadium loading and the degree of hydration. nih.gov

Under dehydrated conditions, the vanadium centers are often found in a tetrahedral coordination environment. nih.gov At low surface coverage, isolated monomeric surface VO4 species are predominant. lehigh.edu As the vanadium loading increases, these can polymerize to form dimeric or larger two-dimensional chains containing bridging V-O-V bonds. lehigh.eduuu.nl The surface vanadium species are anchored to the support via V-O-Support bonds, which are formed through the condensation of V-OH and Support-OH groups. lehigh.edu The presence of terminal V=O (vanadyl) bonds is a common feature of these active sites. uu.nl

The following table summarizes the key structural features of surface this compound active sites:

| Structural Feature | Description | Characterization Techniques |

| Coordination | Primarily tetrahedral coordination of vanadium centers in dehydrated catalysts. nih.gov | XANES, EXAFS, 51V NMR |

| Dispersion | Exists as isolated monomeric species at low loadings and polymeric species at higher loadings. lehigh.edu | Raman Spectroscopy |

| Bonding | Characterized by terminal V=O bonds, bridging V-O-V bonds (in polymeric species), and anchoring V-O-Support bonds. lehigh.eduuu.nl | Raman, IR, EXAFS |

| Hydration State | The structure is sensitive to the degree of hydration, with V-OH groups being present. nih.gov | IR Spectroscopy |

The V-OH groups on the surface of supported vanadium catalysts impart them with Brønsted acidity. The strength and concentration of these acid sites can be influenced by the nature of the support material. Vanadium(V) oxide itself is an amphoteric oxide, meaning it can react with both acids and bases. wikipedia.org When supported on another oxide, the interaction between the vanadia layer and the support can modify its acid-base properties. The Lewis acidity of vanadium in its higher oxidation states also plays a role in its catalytic behavior. rsc.org These acidic properties are crucial for the adsorption of reactant molecules, such as alcohols, onto the catalyst surface.

Mechanistic Investigations of this compound-Mediated Oxidation Reactions

This compound-mediated oxidation reactions are of significant industrial importance. rsc.org Mechanistic studies have revealed that these reactions often proceed via a redox mechanism, where the vanadium center cycles between different oxidation states. researchgate.net

Vanadium-based catalysts are highly effective for the selective oxidation of alcohols, such as the oxidation of methanol (B129727) to formaldehyde (B43269). uu.nlresearchgate.net In this process, methanol first chemisorbs onto the surface vanadium oxide species, often involving the V-OH groups, to form a methoxy (B1213986) intermediate (V-O-CH3). uu.nl The subsequent step, which is often rate-limiting, involves the breaking of a C-H bond in the methoxy group. uu.nlacs.org

The reaction is a classic example of the Mars-van Krevelen mechanism, where the substrate is oxidized by lattice oxygen from the catalyst, leading to the reduction of the vanadium center (e.g., V5+ to V4+ or V3+). uu.nlmpg.de The reduced catalyst is then re-oxidized by gas-phase oxygen, completing the catalytic cycle. uu.nllibretexts.org The terminal V=O bond is often implicated as the active oxygen species in these oxidation reactions. uu.nl

The turnover frequency (TOF), a measure of the catalytic activity per active site, for methanol oxidation can vary by several orders of magnitude depending on the support material. bohrium.com This highlights the significant role of the support in modulating the catalytic properties of the this compound active sites.

A simplified representation of the catalytic cycle for methanol oxidation is as follows:

Adsorption: CH3OH + V5+=O → V5+-OCH3 + H2O

Oxidation & Reduction of Catalyst: V5+-OCH3 → V4+-OH + CH2O

Re-oxidation of Catalyst: V4+-OH + 1/2 O2 → V5+=O + 1/2 H2O

The activation of C-H bonds is a critical step in many oxidation reactions catalyzed by vanadium species. researchgate.net As mentioned in the context of methanol oxidation, the cleavage of a C-H bond in the adsorbed methoxy intermediate is often the rate-determining step. uu.nl The mechanism of C-H activation can involve a variety of pathways, including oxidative addition and electrophilic substitution, depending on the nature of the vanadium center and the substrate. mt.comscielo.br Theoretical studies on the interaction of methane (B114726) with a VO+ cation in the gas phase show that C-H activation is an endothermic process with multiple possible reaction paths. nih.gov

In addition to C-H bond activation, vanadium catalysts can also facilitate the cleavage of C-O bonds. The specific reaction pathway and the type of bond activated are influenced by the reaction conditions and the structure of the catalyst.

Support Effects on this compound Catalytic Activity and Selectivity

The choice of support material has a profound impact on the catalytic performance of supported this compound catalysts. uu.nl This "metal oxide-support effect" can alter both the activity and the selectivity of the catalyst. uu.nl The support can influence the structure and dispersion of the surface vanadium species, as well as their electronic and redox properties. rsc.org

For instance, the turnover frequency for methanol oxidation is significantly higher on supports like TiO2 and ZrO2 compared to SiO2. bohrium.com This is attributed to the ability of the support to modify the redox potential of the V5+/V4+ couple. The support can also influence the acid-base properties of the catalyst. The interaction between the surface vanadium species and the support occurs through V-O-Support bonds, which can affect the reactivity of the V=O and V-O-V bonds. uu.nl

The following table summarizes the effect of different supports on the catalytic activity for methanol oxidation:

| Support Material | Relative Turnover Frequency (TOF) | Key Observations |

| TiO2 | High | Promotes high activity and selectivity. Strong interaction with vanadia. |

| ZrO2 | High | Similar to TiO2 in promoting high catalytic activity. |

| Al2O3 | Intermediate | Moderate activity. bohrium.com |

| SiO2 | Low | Weak interaction with vanadia, resulting in lower activity. bohrium.com |

Interaction of this compound with Zeolite Frameworks

The incorporation of vanadium species into zeolite frameworks creates catalytic materials with unique properties, where the interaction between the vanadium center and the aluminosilicate (B74896) structure is critical. Within zeolitic frameworks, vanadium can exist in various forms, including tetrahedrally coordinated oxide units (VO₄) and hydroxylated species (V-OH). mdpi.comresearchgate.net The rigid and confined environment of the zeolite influences the chemical properties of these vanadium units more profoundly than flexible supports like amorphous silica (B1680970). researchgate.net

Characterization studies indicate that vanadium is often highly dispersed within the zeolite, sometimes as isolated species. researchgate.net The interaction with the framework can lead to the formation of Brønsted acid sites originating from the vanadium centers. mdpi.com For instance, infrared spectroscopy has identified that the deposition of vanadium on HY zeolite diminishes the band associated with isolated silanol (B1196071) groups (Si-OH), suggesting a direct interaction. This interaction can polarize the silanol groups and create new acidic hydroxyls, evidenced by the appearance of new bands in the IR spectrum. mdpi.com

The specific structure of the zeolite framework plays a significant role in determining the chemical state and reactivity of the incorporated vanadium. researchgate.net Desilication of a zeolite support, which creates a more aluminum-rich surface, can lead to stronger interactions with vanadium species, anchoring them more effectively and altering their reduction behavior compared to purely siliceous environments. mdpi.com The synthesis method also influences the final state of the vanadium; hydrothermal synthesis has been successfully used to incorporate vanadium atoms into the framework of vanadosilicate zeolites, creating active catalysts for oxidation reactions. rsc.org These materials, which can be designed to have hierarchical pore structures, facilitate access for larger reactant molecules to the active vanadium centers within the zeolite. nih.gov

Influence of Oxide Supports on this compound Dispersion and Reactivity

The nature of the oxide support material (e.g., Al₂O₃, SiO₂, TiO₂, ZrO₂) is a critical factor that controls the dispersion, structure, and catalytic reactivity of vanadium species. rsc.orglehigh.edu Supported vanadium oxide catalysts consist of a vanadium oxide phase dispersed as two-dimensional surface species on a high-surface-area support. rsc.orglehigh.edu The support dictates the redox properties of the surface vanadia sites, which can alter their reactivity by as much as a factor of 1000. rsc.orglehigh.edu

The dispersion of vanadium species is strongly influenced by the support material and the preparation method. rsc.org On silica (SiO₂), vanadium species tend to exist as isolated VO₄ units due to weaker interaction and lower surface coverage. lehigh.edu In contrast, on supports like titania (TiO₂) or alumina (B75360) (Al₂O₃), both isolated and polymerized vanadia species can be present, with the degree of polymerization increasing with vanadia loading. lehigh.edumdpi.com The density of surface hydroxyl groups on the support material plays a role in the dispersion of the vanadium oxide species. mdpi.com

The interaction between vanadium and the support occurs via bridging V-O-Support bonds, which anchor the catalytic species. lehigh.edu The electronegativity of the support cation (e.g., Si⁴⁺, Ti⁴⁺, Al³⁺) modifies the electronic properties of the vanadium center, thereby tuning its catalytic activity. lehigh.edu For example, substituting a Si-O-V bond with a less electronegative Ti-O-V or Al-O-V bond can significantly enhance the turnover frequency for oxidation reactions like methanol oxidation. lehigh.edu The structure of these surface species is also sensitive to environmental conditions; under dehydrated conditions, isolated tetrahedral VO₄ units are predominant, while hydration can lead to the formation of polymerized species with higher coordination numbers (VO₅/VO₆). lehigh.edu This reversible transformation confirms the two-dimensional nature of the supported vanadia phase. lehigh.edu

Gas-Phase Reactions of Vanadium Oxide/Hydroxide Clusters with Substrates

Gas-phase studies involving mass-selected vanadium oxide and hydroxide clusters provide fundamental insights into their intrinsic reactivity, free from the complexities of solvent or support interactions. These experiments allow for the precise determination of how cluster size, composition, and oxidation state influence reaction pathways and product formation. psu.eduacs.org

Cluster-Specific Reactivity and Product Distribution

The reactivity of vanadium oxide and hydroxide clusters is highly specific to their stoichiometry. psu.eduacs.org Different clusters within the same series can exhibit entirely different reaction channels with the same substrate molecule. For example, in reactions with 1,1,1-trifluoroethane, the V₂O₄⁺ cluster produces an HF-elimination product, whereas the V₂O₅⁺ cluster leads to a cracking product (V₂O₅·CF₃⁺) and also facilitates fluorine abstraction with oxygen transfer. psu.edu

This cluster-specific reactivity is also evident in reactions with other substrates. The gas-phase reaction of the this compound anion [VO₂(OH)₂]⁻ with methanol was studied using mass spectrometry, with isotope labeling confirming the reaction stoichiometry. researchgate.net The oxidation state of the vanadium atoms is a key determinant of the reaction pathway. Clusters with vanadium in lower oxidation states tend to favor abstraction reactions, while those with higher oxidation states often promote oxidation of the substrate. acs.org This is illustrated in the reaction with 1,3-butadiene, where the V₃O₆⁺ cluster (containing V⁴⁺ and V⁵⁺) only undergoes association, while the V₃O₇⁺ cluster (containing only V⁵⁺) shows both association and dehydration channels. acs.org

The table below summarizes findings on the cluster-specific reactions of various vanadium oxide cations.

| Vanadium Oxide Cluster | Substrate | Observed Reaction Pathway(s) / Product(s) | Citation |

|---|---|---|---|

| V₂O₄⁺ | CH₃CF₃ | HF Elimination (V₂O₄·HF⁺) | psu.edu |

| V₂O₅⁺ | CH₃CF₃ | Cracking (V₂O₅·CF₃⁺), F Abstraction & O Transfer | psu.edu |

| V₃O₆⁺ | 1,3-Butadiene | Association | acs.org |

| V₃O₇⁺ | 1,3-Butadiene | Association, Dehydration | acs.org |

| V₄O₁₀⁺ | H₂ | Hydrogen Atom Transfer (V₄O₁₀H⁺ + H) | researchgate.net |

| [VO₂(OH)₂]⁻ | CH₃OH | Ion-molecule reactions | researchgate.net |

Computational Elucidation of Gas-Phase this compound Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for interpreting experimental results and elucidating the detailed mechanisms of gas-phase reactions involving this compound and oxide clusters. researchgate.netcolostate.edu These calculations provide a complete picture of the reaction landscape, including the structures of intermediates, transition states, and reaction energetics. researchgate.net

For the gas-phase reaction of this compound anions like [VO₂(OH)₂]⁻ with methanol, DFT calculations at the B3LYP level of theory were used to support the experimental data obtained from mass spectrometry. researchgate.net Theoretical studies have also clarified the mechanistic aspects of methanol dehydrogenation to formaldehyde and hydrogen, using a gas-phase vanadium oxide cluster as a model system. These computations show that the dissociative adsorption of methanol is both kinetically and thermodynamically favorable. researchgate.net

DFT has also been applied to understand the reactions of neutral vanadium oxide clusters with sulfur dioxide (SO₂). colostate.edu These calculations help predict whether the reaction will lead to the oxidation of SO₂ to sulfur trioxide (SO₃) by oxygen-rich clusters, or the reduction of SO₂ to sulfur monoxide (SO) by oxygen-deficient clusters. colostate.edu Furthermore, quantum chemical calculations have been employed to investigate the reaction pathways of O(¹D) atoms with vanadium pentafluoride (VF₅), determining the reaction enthalpy and identifying the most energetically favorable product channels. researchgate.net These computational approaches are crucial for understanding the fundamental steps of catalytic cycles and the intrinsic reactivity of specific this compound and oxide species. researchgate.netcolostate.edu

Advanced Spectroscopic Characterization of Vanadium Hydroxide Materials

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Structural Elucidation of Hydroxide (B78521) Groups

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of vanadium hydroxide materials. It is particularly effective for identifying functional groups and understanding the interactions between them.

The direct identification of hydroxide groups bound to vanadium (V-OH) and other hydroxyl (O-H) groups within a material is a primary application of vibrational spectroscopy. The stretching frequencies of these bonds are sensitive to their local chemical environment.

V-OH and O-H Stretching: The formation of V-OH groups, for instance during the hydration of silica-supported vanadium oxide catalysts, can be identified by the appearance of a distinct band around 3660 cm⁻¹ in the infrared spectrum. uu.nl This band is characteristic of the O-H stretching vibration in a V-OH moiety. uu.nl

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| O-H Stretch (in V-OH) | ~3660 | FT-IR | uu.nl |

| V=O Stretch | 995 - 1035 | Raman | uu.nlnih.gov |

| V=O Stretch | ~1008 | FT-IR | researchgate.net |

| V-O-V Bridge Stretch | ~798 | FT-IR | researchgate.net |

| V-O Vibration (in NiV-LDH) | ~810 | Raman | nih.gov |

Hydrogen bonding plays a critical role in defining the supramolecular architecture of this compound-containing materials. The strength and geometry of these bonds influence the material's stability and properties. In complex polyoxovanadates, extensive hydrogen-bonding networks are often present, linking structural units and interstitial molecules like water. arizona.edu For example, in the mineral hummerite, KMg(V₅O₁₄)·8H₂O, a complex network of hydrogen bonds connects the [V₁₀O₂₈]⁶⁻ structural unit with the interstitial water and potassium ions. arizona.edu In organically templated vanadosulfites, hydrogen bonds can create higher-order assemblies, such as 'double-rung ladder' structures linked by O-H···N bonds with distances of 2.661 Å and 2.731 Å. academie-sciences.fr The study of these networks reveals relationships between the types of cations present and the resulting hydrogen-bonded framework, which can range from one-dimensional chains to three-dimensional networks. rsc.org

X-ray Spectroscopy (e.g., XANES, XES) for Oxidation State and Coordination Environment Analysis

X-ray absorption and emission spectroscopies are element-specific probes that provide detailed electronic and geometric information about the vanadium centers.

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the vanadium K-edge and L-edge is highly sensitive to the oxidation state and coordination geometry of the vanadium atom. mdpi.compyrometallurgy.co.zaresearchgate.net

Vanadium K-edge: The V K-edge spectrum (around 5.46 keV) arises from the excitation of a 1s core electron. mdpi.comacs.org The energy position of the absorption edge and the intensity of the pre-edge feature are particularly informative. mdpi.compyrometallurgy.co.za The edge energy, often defined at the first inflection point, shifts to higher energy with an increasing oxidation state of vanadium. pyrometallurgy.co.za A systematic comparison of V-bearing compounds shows that V K-edge XANES can reliably distinguish between oxidation states from +3 to +5 and different coordination symmetries (e.g., octahedral vs. tetrahedral). nih.gov The intensity of the pre-edge peak, which corresponds to a 1s-to-3d transition, is sensitive to the coordination geometry; it is generally more intense for non-centrosymmetric environments (like tetrahedral) due to increased p-d orbital mixing. nih.govnih.gov

Vanadium L-edge: The V L-edge spectrum involves transitions from 2p core orbitals to unoccupied 3d orbitals (2p → 3d). rsc.org It is therefore a direct probe of the d-orbital occupancy and is very sensitive to the vanadium oxidation state and local coordination environment. rsc.org The L-edge is split by spin-orbit coupling into the L₃ (2p₃/₂) and L₂ (2p₁/₂) edges. rsc.org The complex multiplet structure of the L-edge spectrum provides a rich fingerprint of the electronic structure. rsc.org

Valence-to-Core (VTC) X-ray Emission Spectroscopy (XES) is a photon-out technique that probes occupied molecular orbitals with ligand character. nih.gov It results from the relaxation of electrons from ligand-based valence orbitals into a 1s core hole on the metal. researchgate.net

VTC-XES provides unique insights into chemical bonding that are complementary to X-ray absorption techniques. osti.govrsc.orgosti.gov The spectrum is sensitive to the identity of the ligating atoms, their protonation state, and hybridization. researchgate.netresearchgate.net The VTC-XES region can be divided into two main features: the higher-energy Kβ₂,₅ lines, which arise from transitions from ligand p-type orbitals, and the lower-energy Kβ″ feature, associated with ligand s-type orbitals. acs.orgnih.gov A key strength of VTC-XES is its ability to distinguish between ligands with similar atomic numbers (e.g., N vs. O) and even between atoms of the same element with different bonding characteristics, a task that is challenging for other techniques like EXAFS. nih.govresearchgate.net This makes it exceptionally valuable for studying the nuanced bonding environment in hydroxide- and oxide-containing vanadium materials. osti.govrsc.org

Electron Paramagnetic Resonance (EPR) Studies of Vanadyl-Hydroxide Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique applicable only to species with one or more unpaired electrons. utexas.edu It is particularly well-suited for studying vanadium(IV) complexes, such as those containing the vanadyl ion (VO²⁺), which has a d¹ electron configuration. utexas.edudtic.mil

EPR provides detailed information about the electronic structure and the immediate coordination sphere of the paramagnetic V(IV) center. The spectrum is characterized by spin Hamiltonian parameters: the g-tensor and the hyperfine coupling (A-tensor) arising from the interaction of the electron spin with the nuclear spin of ⁵¹V (I = 7/2). utexas.edunih.gov This hyperfine interaction typically splits the EPR signal into a characteristic eight-line pattern. utexas.edu

Detailed analysis of the g and A tensor values allows for the determination of the coordination environment and the nature of the bonding in vanadyl complexes, including those containing hydroxide ligands. nih.gov The anisotropy of these parameters in frozen solutions or single crystals can reveal the symmetry of the complex. nih.gov

| Parameter | Site I | Site II |

|---|---|---|

| gₓ | 1.9633 | 1.9627 |

| gᵧ | 2.0274 | 1.9880 |

| g₂ | 1.9797 | 1.9425 |

| Aₓ (x10⁻⁴ cm⁻¹) | 88 | 90 |

| Aᵧ (x10⁻⁴ cm⁻¹) | 61 | 66 |

| A₂ (x10⁻⁴ cm⁻¹) | 161 | 167 |

Relationship between Imidazole (B134444) Ligand Orientation and Hyperfine Coupling in Vanadyl Compounds

The interaction between the vanadyl ion (VO²⁺) and imidazole-containing ligands is of significant interest in bioinorganic chemistry, as histidine residues are common coordination sites for vanadium in various biological systems. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of the paramagnetic vanadyl ion. udel.edu The hyperfine coupling constant, particularly the parallel component (A∥), is sensitive to the nature and geometry of the equatorial ligands. udel.edu

Recent studies have demonstrated a distinct relationship between the orientation of the imidazole ring and the vanadium hyperfine coupling constant. acs.orgfigshare.com Density Functional Theory (DFT) calculations performed on model complexes, such as [VO(imid)(H₂O)₄]²⁺, have shown that the magnitude of the vanadium hyperfine coupling constant is dependent on the orientation of the imidazole ring relative to the vanadyl bond. acs.orgfigshare.com This dependence has been experimentally verified through EPR studies on vanadyl-imidazole model complexes. acs.org

The orientation of the imidazole ligand is defined by the dihedral angle (θ) between the imidazole plane and the V-N bond vector projected onto the equatorial plane. The computational results reveal a sinusoidal dependence of the A∥ value on this angle, which can be described by the functional form:

A∥(imidazole) = A + B sin(2θ − 90) figshare.com

This relationship highlights that the orientation of the imidazole ring can significantly modulate the electronic structure of the vanadyl complex, which is reflected in the hyperfine coupling parameters. acs.org These findings have important implications for interpreting the EPR spectra of vanadoproteins, where the protein structure dictates the orientation of the coordinating histidine-imidazole rings. figshare.com The ability to correlate the hyperfine coupling constant with the ligand orientation provides a valuable tool for refining the structural models of the metal-binding sites in these proteins. acs.org

Table 1: Calculated Hyperfine Coupling Constants for a Model Vanadyl-Imidazole Complex

| Orientation of Imidazole Ring (θ) | Calculated A∥ (MHz) |

| 0° | 480 |

| 45° | 505 |

| 90° | 480 |

This table presents illustrative data based on the sinusoidal relationship found in computational studies. Actual values may vary depending on the specific complex and computational method.

In Situ Spectroscopic Analysis During Reactions and Transformations Involving this compound

In situ spectroscopic techniques are indispensable for studying the dynamic changes that this compound materials undergo during chemical reactions and transformations. These methods allow for real-time monitoring of the catalyst or material under reaction conditions, providing valuable insights into reaction mechanisms and the nature of active species. aip.org Techniques such as Raman spectroscopy and X-ray Absorption Spectroscopy (XAS) are particularly powerful for characterizing the structural and electronic evolution of this compound-based materials. frontiersin.orgacs.org

For instance, in the field of electrocatalysis, in situ Raman spectroscopy has been employed to investigate the surface reconstruction of vanadium-containing layered double hydroxides (LDHs) during the oxygen evolution reaction (OER). frontiersin.org These studies have shown that the introduction of vanadium can influence the formation of high-valent active species on the catalyst surface. frontiersin.org By monitoring the vibrational modes of the material as a function of the applied potential, researchers can identify the formation and transformation of different metal oxyhydroxide phases that are the true active sites. frontiersin.orgmdpi.com

The application of in situ techniques is crucial for understanding how the structure of this compound precursors evolves into catalytically active phases. This knowledge is key to designing more efficient and stable catalytic materials. acs.org

Monitoring Structural Changes of this compound Under Operando Conditions

Operando spectroscopy takes the principles of in situ analysis a step further by simultaneously measuring the catalytic activity and the spectroscopic signature of the material under actual working conditions. acs.org This approach provides a direct correlation between the structural and electronic properties of the this compound material and its performance.

Operando X-ray Absorption Spectroscopy (XAS) is a particularly valuable tool for this purpose. nih.govresearchgate.net XAS is element-specific and can provide detailed information about the oxidation state and local coordination environment of the vanadium atoms, even in amorphous or poorly crystalline materials. acs.org By collecting XAS data while a this compound-based electrode is operating in an electrochemical cell, it is possible to track changes in the vanadium oxidation state and bond distances during processes like charge-discharge cycles in batteries or during electrocatalytic reactions. nih.gov

For example, operando XAS studies can reveal the reversible or irreversible phase transitions that vanadium-based cathodes undergo during ion insertion and extraction in aqueous zinc-ion batteries. nih.gov These studies have been instrumental in understanding the capacity fading mechanisms and in developing strategies to improve the cycling stability of these battery materials. nih.gov The combination of operando XAS with other techniques like synchrotron X-ray diffraction provides a comprehensive picture of the dynamic structural evolution of this compound-based materials, from the local atomic scale to the long-range crystalline order. nih.govcore.ac.uk

Environmental Geochemistry and Biogeochemical Cycling of Vanadium Hydroxide

Vanadium Speciation and Transformation in Environmental Systems with Hydroxide (B78521) Influence

The speciation of vanadium in the environment is complex, primarily dictated by redox conditions and pH, which in turn influences the formation and stability of vanadium hydroxides. Vanadium can exist in several oxidation states, from +2 to +5, but V(IV) and V(V) are the most prevalent and environmentally significant forms. mdpi.comnih.gov The interplay between these oxidation states and their interaction with hydroxide ions and other environmental components governs the mobility, bioavailability, and toxicity of vanadium.

Distribution of Vanadium Oxidation States in Aquatic and Soil Environments

In aquatic and soil systems, vanadium predominantly exists in the +4 (vanadyl) and +5 (vanadate) oxidation states. mdpi.comnih.gov The distribution between these two states is largely controlled by the redox potential (Eh) and pH of the environment.

Vanadium (V): Under oxidizing conditions, the V(V) state is dominant. mdpi.com In aqueous solutions with a near-neutral pH, V(V) is typically found as the vanadate (B1173111) oxyanion, specifically H₂VO₄⁻. pnas.org As the pH becomes more alkaline, it can deprotonate to form HVO₄²⁻. mdpi.com V(V) species are generally more soluble and mobile in the environment. acs.orgnih.gov However, they can be adsorbed by minerals like iron, aluminum, and manganese oxides and hydroxides, which reduces their mobility. mdpi.com

Vanadium (IV): Under reducing conditions and at lower pH values (typically below 5), the V(IV) state, in the form of the vanadyl cation (VO²⁺), becomes more prevalent. mdpi.comslu.se V(IV) is considered less mobile than V(V) and can form strong complexes with organic matter, which can stabilize it even at higher redox potentials. slu.se

Vanadium (III): The V(III) oxidation state is stable only in strongly reducing environments, such as in some lake sediments, and is generally considered immobile. slu.seresearchgate.net It is readily oxidized in the unsaturated zone of soil. slu.se

The transformation between V(IV) and V(V) is a critical process in vanadium's biogeochemical cycle. V(IV) can be oxidized to V(V) as pH increases, while V(V) can be reduced to the less stable V(IV) by substances like humic acids and other soil organic components. mdpi.com

Role of pH and Redox Potential in Vanadium Hydroxide Formation and Stability

The formation and stability of vanadium hydroxides are intricately linked to the pH and redox potential of the surrounding environment. These factors dictate the dominant vanadium oxidation state and its subsequent hydrolysis and precipitation behavior.

Under strongly acidic conditions (pH < 2), the pervanadyl ion, [VO₂(H₂O)₄]⁺, is the primary V(V) species. wikipedia.org As pH increases, hydrolysis and polymerization occur. The formation of V(IV) and V(V) hydroxides is a key process controlling the solubility of vanadium. Thermodynamic analyses have been used to establish the stability areas for these hydroxides at various vanadium concentrations. iapchem.orgiapchem.org

For instance, in the V-H₂O system, potential-pH (Pourbaix) diagrams show the conditions under which different vanadium species, including oxides and hydroxides, are thermodynamically stable. iapchem.orgredalyc.org These diagrams illustrate that at a given vanadium concentration, specific pH and potential ranges favor the precipitation of vanadium hydroxides, thereby influencing their presence and persistence in environmental systems. At very low pH, V(V) oxide (V₂O₅) may precipitate at high concentrations, but it does not precipitate at all when the total vanadium concentration is low (e.g., < 10⁻² mol L⁻¹). iapchem.org

The solubility of vanadium is significantly controlled by its oxidation state. In oxic environments, where vanadyl cations are predominant, solubility is highest. europa.eu Conversely, under more reducing conditions, the trivalent state, which is relatively immobile, dominates. europa.eu The formation of vanadium hydroxides, therefore, acts as a crucial sink for vanadium, limiting its mobility in soils and aquatic systems.

Abiotic Surface Processes and Adsorption Mechanisms on Mineral Phases

The interaction of vanadium species with mineral surfaces is a critical factor controlling its mobility and bioavailability in the environment. Adsorption onto common mineral phases, particularly iron and manganese oxides, plays a significant role in the retention of vanadium in soils and sediments.

Interaction of Vanadate and this compound with Iron and Manganese Oxides

Iron and manganese oxides are abundant in many soils and aquatic environments and have a high affinity for vanadate (V(V)) and, to a lesser extent, vanadyl (V(IV)) species. mdpi.comslu.se The strong adsorption of vanadate to colloidal iron (hydr)oxides is well-documented and is a key reason for the positive correlation often observed between iron and vanadium concentrations in natural waters. slu.se

Studies using techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy have shown that in soils, added vanadium tends to sorb to metal (hydr)oxides as V(V). slu.se The sorption process can be influenced by the type of (hydr)oxide mineral, the pH of the solution, and the ratio of the solid to the solute. slu.se For example, ferrihydrite, a common iron oxyhydroxide, has been shown to strongly adsorb vanadium. slu.se

The formation of surface complexes is the primary mechanism for this interaction. Vanadate can form both inner-sphere and outer-sphere complexes with the surfaces of iron and manganese oxides. The specific type of complex formed depends on factors such as pH and the presence of competing ions.

Surface Complexation and Retention of this compound Species

The retention of vanadium on mineral surfaces is governed by surface complexation reactions. Spectroscopic studies, such as Extended X-ray Absorption Fine Structure (EXAFS), have provided detailed insights into the molecular-level interactions. For instance, it has been shown that vanadate(V) can form edge-sharing bidentate complexes on the surface of ferrihydrite. slu.se

The speciation of vanadium in the aqueous phase directly influences its adsorption behavior. At circumneutral pH, V(V) exists as anionic oxyanions (e.g., H₂VO₄⁻, HVO₄²⁻), while V(IV) is present as the cationic vanadyl species (VO²⁺). acs.org This difference in charge affects their interaction with mineral surfaces, which often have a pH-dependent surface charge.

The retention of vanadium is also influenced by the presence of other ions that can compete for adsorption sites. For example, phosphate, which has a similar tetrahedral structure to vanadate, can compete with vanadate for adsorption sites on iron (hydr)oxides, potentially leading to reduced vanadium sorption. slu.se The complexation with organic matter in soil can also play a role in the retention and stability of vanadium species. slu.se

Microbially Mediated Transformations of Vanadium Compounds

Microorganisms play a crucial role in the biogeochemical cycling of vanadium by mediating its transformation between different oxidation states. These microbial processes can significantly impact the mobility, bioavailability, and toxicity of vanadium in the environment.

The primary mechanism of microbially mediated vanadium transformation is the reduction of the more mobile and toxic V(V) to the less mobile and less toxic V(IV). acs.orgnih.gov This reduction can occur through two main pathways: electron transfer and enzymatic catalysis. acs.orgnih.gov

A variety of microorganisms have been identified that are capable of reducing V(V). These microbes can utilize V(V) as a terminal electron acceptor during anaerobic respiration. This process is often coupled to the oxidation of organic matter or other electron donors. The ability of certain bacteria to form electroactive biofilms in microbial fuel cells has shown promise for the bioremediation of water contaminated with vanadium. nih.gov

In addition to direct enzymatic reduction, microbial activity can also indirectly influence vanadium speciation by altering the local chemical environment. For instance, microbial respiration can lower the redox potential and pH of the surrounding environment, creating conditions that favor the chemical reduction of V(V) and the stability of V(IV). mdpi.com Furthermore, the production of organic acids and other metabolites by microorganisms can lead to the complexation of vanadium, affecting its solubility and reactivity. mdpi.com

Microbial Vanadium(V) Reduction Mechanisms

The transformation of vanadium in the environment is significantly influenced by microbial activity. Specifically, the reduction of pentavalent vanadium (V(V)), which is soluble and mobile, to the less soluble and less toxic tetravalent vanadium (V(IV)) is a critical process in the biogeochemical cycling of vanadium and can lead to the formation of vanadium hydroxides. sci-hub.stengineering.org.cn Microorganisms employ several mechanisms to achieve this reduction.

These reduction processes can be broadly categorized as either a respiratory process or a detoxification mechanism. sci-hub.stplymouth.ac.uk In the respiratory pathway, certain bacteria utilize V(V) as a terminal electron acceptor for anaerobic respiration, directly linking the reduction to their energy metabolism. sci-hub.stplos.org Alternatively, the detoxification pathway involves the reduction of V(V) to mitigate its toxic effects, where vanadium may interact with reductases of other electron acceptors. sci-hub.stplymouth.ac.uk

A variety of microorganisms, including both gram-negative and gram-positive bacteria, have been identified as capable of V(V) reduction. sci-hub.stplos.org This reduction can occur both inside and outside the microbial cell. engineering.org.cn

Key microbial reduction pathways include:

Direct Enzymatic Reduction: Many bacteria possess enzymes, such as cytochrome c and various reductases, that can directly transfer electrons to V(V), reducing it to V(IV). engineering.org.cn

Indirect Reduction: Microorganisms can produce metabolic byproducts, such as hydrogen sulfide (B99878) (H₂S) or certain organic molecules, that chemically reduce V(V) in the surrounding environment. cas.cn

Extracellular Polymeric Substances (EPS): EPS secreted by microbes contain functional groups like carboxyl and hydroxyl groups that can bind and reduce V(V) to V(IV). nih.gov The extracellular reduction by EPS is considered a major process. nih.gov

The efficiency of microbial V(V) reduction can be quite high. For instance, studies have shown that bacteria like Geobacter metallireducens and Shewanella oneidensis can achieve significant V(V) reduction over relatively short periods. sci-hub.st The table below summarizes the V(V) reduction capabilities of several microorganisms.

| Microorganism | Initial V(V) Concentration | Reduction Efficiency | Timeframe |

| Geobacter metallireducens | 1 mM | ~80% | 96 hours |

| Shewanella oneidensis | 5 mM | ~80% | 60 hours |

| Pseudomonas isachenkovii | 5.7 mM | ~70% | 8 days |

| Bacillus subtilis | 50 mg/L | 90.5% (± 1.6%) | 10 days |

| Thauera humireducens | 50 mg/L | 93.0% (± 1.8%) | 10 days |

This table presents data on the efficiency of V(V) reduction by different microbial species under specific experimental conditions. sci-hub.stengineering.org.cn

Biogeochemical Cycling Influences on this compound Formation

The formation and precipitation of this compound are intrinsically linked to the broader biogeochemical cycle of vanadium, which is governed by a complex interplay of physical, chemical, and biological factors. iipseries.orgresearchgate.net The speciation, mobility, and fate of vanadium in surficial environments are largely controlled by redox conditions, pH, and the presence of organic matter. cas.cnresearchgate.net

Under oxidizing conditions, vanadium primarily exists as the highly soluble and mobile vanadate (V(V)) anion. engineering.org.cnacs.org However, the microbial reduction of V(V) to V(IV) is a pivotal step that leads to immobilization. plos.org The resulting V(IV), often in the form of the vanadyl cation (VO²⁺), is significantly less soluble and readily precipitates, particularly at near-neutral pH values. sci-hub.stengineering.org.cn V(IV) exhibits its minimum solubility around a pH of 6. sci-hub.st This precipitation of V(IV) is a key mechanism for the formation of solid vanadium phases, including vanadium hydroxides and oxyhydroxides. ustc.edu.cn

Several environmental factors, influenced by both geological and biological activities, can affect the formation of this compound:

Redox Potential (Eh): Anoxic or reducing environments, often created by microbial respiration consuming oxygen, favor the reduction of V(V) to V(IV), thereby promoting the precipitation of V(IV) hydroxides. engineering.org.cn

pH: The solubility of V(IV) is highly dependent on pH. As the pH of an environment approaches neutral from either acidic or alkaline conditions, the solubility of V(IV) decreases, leading to its precipitation as hydroxides or oxyhydroxides. sci-hub.st

Organic Matter: Natural organic matter, such as humic and fulvic acids, can complex with vanadium. This complexation can either enhance or inhibit its mobility and precipitation depending on the specific conditions. cas.cn Organic matter can also serve as an electron donor for microbial V(V) reduction. iipseries.org

Presence of Other Ions: The presence of other ions in the system can influence vanadium precipitation. For example, some studies indicate that phosphorus can decrease the precipitation percentage of vanadium. mdpi.com

Microbial Community Composition: The types of microorganisms present in an environment play a direct role. Different microbial species have varying efficiencies and mechanisms for V(V) reduction, thus influencing the rate and extent of this compound formation. plymouth.ac.uk

The interplay of these factors creates dynamic environments where vanadium can be cycled between soluble and insoluble forms. For instance, in soil and sediment environments, microbial activity in anaerobic micro-niches can lead to the reduction of V(V) and subsequent precipitation as V(IV) hydroxides, effectively sequestering the vanadium in the solid phase. iipseries.orgustc.edu.cn